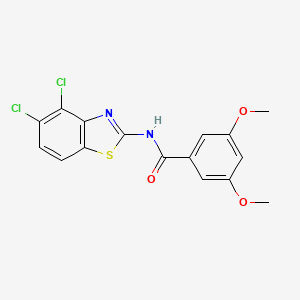

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Descripción

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with two chlorine atoms at positions 4 and 5, and a 3,5-dimethoxybenzamide group at the 2-position. Its molecular formula is C₁₆H₁₂Cl₂N₂O₃S, with an average molecular weight of 383.243 g/mol (calculated monoisotopic mass: 381.994569) . This compound was identified in the plant P. guineense, where it exhibited the highest molecular weight among isolated constituents, alongside notable chromatographic properties such as a high peak area . Physically, it exists as a dry powder under standard conditions, as indicated by commercial sourcing data .

Propiedades

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-9-5-8(6-10(7-9)23-2)15(21)20-16-19-14-12(24-16)4-3-11(17)13(14)18/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDHFWAAMCCQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.

Amidation Reaction: The resulting 4,5-dichloro-1,3-benzothiazole is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with changes in oxidation states of certain atoms.

Hydrolysis: 3,5-dimethoxybenzoic acid and 4,5-dichloro-2-aminobenzothiazole.

Aplicaciones Científicas De Investigación

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and dimethoxy substituents can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

3,4-Dimethoxy Isomer

A closely related isomer, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, shares the same molecular formula and weight but differs in the positioning of methoxy groups (3,4 vs. 3,5). This positional isomerism may influence physicochemical properties such as solubility, dipole moment, and binding interactions. For instance, the 3,4-substitution pattern could enhance intramolecular hydrogen bonding or alter steric hindrance compared to the 3,5-isomer. Notably, the 3,4-dimethoxy variant is commercially available (Vitas-M Lab ID: STK323697), suggesting its utility in pharmaceutical research .

4-Cyano Substituted Derivative

4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS: 868230-49-3) replaces the methoxy groups with a cyano substituent, resulting in the molecular formula C₁₅H₇Cl₂N₃OS and a reduced molecular weight (364.22 g/mol). The electron-withdrawing cyano group likely decreases solubility in polar solvents compared to methoxy-substituted analogues. This modification may also impact biological activity by altering electronic interactions with target proteins .

Indeno[1,2-d]thiazole Derivatives

A series of indeno[1,2-d]thiazole-based benzamides (e.g., compounds 7c–7i) were synthesized with yields ranging from 25% to 50% . These compounds differ in core structure (fused indene-thiazole vs. benzothiazole) and substituents (e.g., chloro, methoxy, isobutoxy). Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Yield (%) | Notable Features |

|---|---|---|---|---|---|

| N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (Target) | C₁₆H₁₂Cl₂N₂O₃S | 383.24 | 3,5-dimethoxy | N/A | Natural occurrence; high chromatographic peak |

| N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e ) | C₁₉H₁₄ClN₂O₃S | 392.85 | 6-chloro, indeno-thiazole | 39 | Fused ring system; moderate yield |

| 3,4,5-Trimethoxy-N-(6-methoxy-indeno[1,2-d]thiazol-2-yl)benzamide (7f ) | C₂₀H₁₉N₂O₅S | 399.44 | 3,4,5-trimethoxy, 6-methoxy | 44 | Multiple methoxy groups; higher polarity |

| 4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | C₁₅H₇Cl₂N₃OS | 364.22 | 4-cyano | N/A | Electron-withdrawing cyano group |

Key Observations:

- Core Structure: The indeno[1,2-d]thiazole derivatives (e.g., 7e, 7f) feature a fused bicyclic system, which may enhance planarity and π-π stacking interactions compared to the monocyclic benzothiazole core of the target compound .

- Substituent Effects : Chloro and methoxy groups in 7e and 7f improve synthetic yields (39–44%) compared to bulkier substituents like isobutoxy (7c , 40%) or acetates (7g , 25%) .

Physicochemical and Commercial Considerations

- Solubility and Stability : The 3,5-dimethoxy configuration in the target compound may confer higher solubility in organic solvents compared to its 3,4-isomer due to symmetrical substitution. However, neither isomer’s solubility data is explicitly provided.

Actividad Biológica

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole class of derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is characterized by a benzothiazole moiety substituted with dichlorine and a dimethoxybenzamide group. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on various human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 2.0 | Induction of apoptosis via AKT and ERK pathway inhibition |

| A549 | 1.5 | Disruption of cell cycle progression |

The mechanism involves the inhibition of critical signaling pathways that promote cell survival and proliferation. The compound's ability to modulate inflammatory cytokines such as IL-6 and TNF-α further supports its role in cancer therapy by potentially reducing tumor-promoting inflammation .

Antibacterial Activity

The antibacterial properties of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide have also been investigated. In vitro studies show that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has shown promising anti-inflammatory effects. Studies using mouse macrophage cell lines demonstrated that treatment with the compound reduced the expression levels of pro-inflammatory cytokines:

| Cytokine | Expression Level (pg/mL) |

|---|---|

| IL-6 | Decreased by 50% |

| TNF-α | Decreased by 40% |

This anti-inflammatory action is particularly relevant in the context of cancer therapy, where inflammation can exacerbate tumor growth .

Case Studies

Case Study 1: Dual Action Against Cancer and Inflammation

A recent experimental study focused on a series of benzothiazole derivatives including N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide. The study found that this compound not only inhibited cancer cell proliferation but also reduced inflammatory responses in macrophages. The findings suggest a potential dual-action mechanism that could enhance therapeutic outcomes in cancer patients .

Case Study 2: Structural Modifications

Another investigation explored structural modifications to enhance the biological activity of benzothiazole derivatives. Modifications similar to those in N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide were found to improve anticancer efficacy significantly. This highlights the importance of chemical structure in determining biological activity and opens avenues for developing more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.